ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS No.: 315710-57-7
Cat. No.: VC21412038
Molecular Formula: C23H25N3O4S2
Molecular Weight: 471.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315710-57-7 |
|---|---|
| Molecular Formula | C23H25N3O4S2 |
| Molecular Weight | 471.6g/mol |
| IUPAC Name | ethyl 2,4-dimethyl-5-[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C23H25N3O4S2/c1-5-10-26-21(28)18-14-8-7-9-16(14)32-20(18)25-23(26)31-11-15(27)19-12(3)17(13(4)24-19)22(29)30-6-2/h5,24H,1,6-11H2,2-4H3 |
| Standard InChI Key | RFICNZUXROUWOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C |
Introduction
Chemical Identification and Structural Characterization
Ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex heterocyclic organic compound identified by CAS number 315710-57-7 . This compound was first registered in chemical databases in 2005, with its most recent modification recorded in April 2025 . The molecule is characterized by its unique structural components, including a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring, a pyrrole ring with methyl and ethyl carboxylate substituents, and a connecting sulfanyl acetyl linker. This intricate arrangement of functional groups creates a three-dimensional scaffold with potential for specific biological target interactions.
Identification Parameters
The compound is registered in multiple chemical databases and can be identified through several standard parameters as outlined in Table 1:
Alternative Nomenclature
The compound is known by several systematic names depending on the nomenclature convention used:
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Ethyl 2,4-dimethyl-5-[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate
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Ethyl 2,4-dimethyl-5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate
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Ethyl 5-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is essential for predicting its behavior in biological systems and developing appropriate formulation strategies for potential pharmaceutical applications. Based on computational analysis and experimental data, several key properties have been established.
Structural Components and Bonding
The molecule contains multiple functional groups including an allyl group, an oxo group, a sulfanyl linkage, and a carboxylate ester. Its structure features three main components: a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring, a pyrrole ring with methyl and ethyl carboxylate substituents, and a connecting sulfanyl acetyl linker . The compound contains a total of 32 heavy atoms and exhibits a complex three-dimensional structure due to the arrangement of its heterocyclic rings .
Computed Physicochemical Properties
Computational analysis provides valuable insights into the physicochemical properties of this compound, as summarized in Table 2:
The calculated lipophilicity (XLogP3-AA value of 4.7) and polar surface area (145 Ų) suggest that this compound may face challenges in aqueous solubility but could exhibit good membrane permeability, which are important considerations for drug development . The moderate number of rotatable bonds indicates flexibility in the molecule, potentially allowing it to adopt various conformations when interacting with biological targets.
Synthesis and Preparation Methods
The synthesis of ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions requiring precise conditions and reagents. Understanding these synthetic routes is crucial for large-scale production and structure-activity relationship studies.
General Synthetic Approach
The synthesis of this complex heterocyclic compound generally involves a convergent approach with independent preparation of the thieno[2,3-d]pyrimidine core and the pyrrole component, followed by their coupling. The general synthetic pathway typically includes:
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Formation of the thieno[2,3-d]pyrimidine core fused with the cyclopentane ring
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Introduction of the allyl group at the N-3 position of the pyrimidine ring
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Functionalization at the C-2 position to introduce the sulfanyl group
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Separate synthesis of the appropriately substituted pyrrole derivative
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Coupling of the two main components through an acetyl linkage
Each step requires careful control of reaction conditions, purification techniques, and structural confirmation to ensure the integrity of the final compound.
Critical Synthetic Considerations
The synthesis presents several challenges due to the complexity of the molecular structure:
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Regioselectivity in the formation of the thieno[2,3-d]pyrimidine ring system
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Control of substitution patterns on the pyrrole ring
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Selective functionalization of the C-2 position of the pyrimidine ring
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Effective coupling strategies to form the sulfanyl acetyl linkage without degradation of sensitive functional groups
These synthetic challenges highlight the technical expertise required for the successful preparation of this compound, explaining its specialized use primarily in research settings.
Analytical Characterization Methods
Proper identification and characterization of ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate require sophisticated analytical techniques due to its complex structure.
Spectroscopic Analysis
Multiple spectroscopic methods can be employed for structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available for this compound, providing critical information about its proton environments and structural confirmation . The complex pattern of signals reflects the various functional groups present in the molecule, including the aromatic protons in the thiophene and pyrrole rings, the methylene protons in the cyclopentane ring, and the characteristic signals from the allyl and ethyl ester groups.
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Mass Spectrometry: With an exact mass of 471.12864863 Da, high-resolution mass spectrometry can provide definitive identification through molecular ion detection and fragmentation pattern analysis .
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Infrared Spectroscopy: This technique can identify characteristic functional groups such as the carbonyl (C=O) stretching vibrations from the ester and ketone groups, as well as N-H stretching from the pyrrole moiety.
These complementary analytical techniques ensure accurate identification and purity assessment of the compound, which is crucial for research applications requiring high-quality materials.
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